6-Methoxypyridazine-3-carbohydrazide
Description
Overview of Pyridazine (B1198779) as a Significant Scaffold in Medicinal and Synthetic Chemistry Research
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a scaffold of significant interest in medicinal and synthetic chemistry. wikipedia.orgscholarsresearchlibrary.com Its unique physicochemical properties distinguish it from other isomeric diazines like pyrimidine (B1678525) and pyrazine, making it a valuable component in the design of bioactive molecules. wikipedia.orgnih.gov The pyridazine structure is a key pharmacophore found in a number of herbicides and several pharmaceutical drugs. wikipedia.org
One of the defining features of the pyridazine ring is its high dipole moment and robust, dual hydrogen-bonding capacity, which can be critical for interactions with biological targets. nih.govresearchgate.net These properties, combined with its inherent polarity, contribute to its utility in molecular recognition. nih.gov In drug discovery, the pyridazine moiety is often employed as a bioisostere—a substitute for other aromatic rings like phenyl or homologous azines—to optimize a compound's pharmacological profile. nih.gov The incorporation of a pyridazine ring can lead to advantageous properties such as reduced lipophilicity and potentially lower inhibition of cytochrome P450 enzymes. nih.gov
Heterocycles are fundamental to medicinal chemistry, serving as core scaffolds, structural elements, and pharmacophores. blumberginstitute.org The pyridazine ring's unique electronic and steric properties can be modulated by substituents, allowing for fine-tuning of a molecule's characteristics. blumberginstitute.org This versatility has led to its inclusion in several approved drugs, highlighting its importance in contemporary drug development. nih.govresearchgate.net
Table 1: Comparative Physicochemical Properties of Diazines
| Property | Pyridazine | Pyrimidine | Pyrazine | Benzene |
|---|---|---|---|---|
| Molecular Formula | C₄H₄N₂ | C₄H₄N₂ | C₄H₄N₂ | C₆H₆ |
| Molar Mass (g·mol⁻¹) | 80.09 | 80.09 | 80.09 | 78.11 |
| Boiling Point (°C) | 208 | 123 | 115 | 80.1 |
| Dipole Moment (D) | ~3.9 - 4.2 | ~2.3 | 0 | 0 |
| Aromaticity Index (Iₐ) | 79 | - | - | 100 |
This table compiles general data from sources indicating pyridazine's distinct polarity compared to its isomers and benzene. wikipedia.orgnih.gov
Rationale for In-depth Investigation of 6-Methoxypyridazine-3-carbohydrazide and its Derivatives
The scientific rationale for investigating this compound stems from the strategic combination of three key structural components: the pyridazine core, the carbohydrazide (B1668358) functional group, and the methoxy (B1213986) substituent. Each of these elements contributes to the compound's potential as a versatile building block for novel therapeutic agents.
The carbohydrazide moiety (-CONHNH₂) is a highly valuable functional group in synthetic chemistry. mdpi.com It serves as a crucial intermediate for the synthesis of a wide array of other heterocyclic systems, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles. mdpi.com Furthermore, carbohydrazides and their derivatives are known to exhibit a plethora of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. mdpi.comajgreenchem.com
Coupling the reactive and biologically relevant carbohydrazide group with the privileged pyridazine scaffold creates a molecule with significant potential. The pyridazine ring provides a stable, aromatic core with favorable properties for drug-target interactions, as previously discussed. nih.gov The hydrazide functional group at the 3-position acts as a synthetic handle, allowing for the construction of diverse molecular libraries. For example, new 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives have been synthesized via one-pot multicomponent reactions, demonstrating the synthetic utility of this class of compounds. tubitak.gov.tr
Current Research Landscape and Emerging Trends in Pyridazine-Based Compound Studies
The current research landscape for pyridazine-based compounds is dynamic and expanding, with significant efforts focused on exploring their therapeutic potential across a wide spectrum of diseases. Pyridazine derivatives are being actively investigated for their cardiovascular, anti-inflammatory, anticancer, antimicrobial, and antihypertensive activities. scholarsresearchlibrary.comnih.gov
A prominent trend is the design of pyridazine derivatives as inhibitors of specific biological targets. For instance, their unique structure is well-suited for interaction with enzyme active sites, leading to the development of kinase inhibitors for cancer therapy. mdpi.com The functional properties of the pyridazine core, such as its ability to form intramolecular hydrogen bonds, can facilitate membrane permeability, a critical factor for drug efficacy. researchgate.net
In synthetic chemistry, there is a growing emphasis on developing efficient and environmentally friendly methods for creating libraries of pyridazine compounds. Modern approaches, such as one-pot multicomponent reactions, allow for the rapid and regioselective synthesis of complex pyridazinone derivatives from simple starting materials. tubitak.gov.trresearchgate.net This facilitates the diversity-oriented construction of novel molecular skeletons for high-throughput screening. tubitak.gov.tr
Recent advances have also highlighted the potential of pyridazine derivatives as next-generation antimicrobial agents to combat resistance. researchgate.net Molecular docking studies and antimicrobial screening have shown that certain pyridazine compounds exhibit high binding affinities for microbial protein targets and broad-spectrum effectiveness. researchgate.net
Table 2: Selected Biological Activities of Pyridazine and Carbohydrazide Derivatives
| Scaffold | Reported Biological Activities |
|---|---|
| Pyridazine/Pyridazinone | Antihypertensive, Cardiotonic, Anticancer, Anti-inflammatory, Antiviral, Antimicrobial, Analgesic. scholarsresearchlibrary.comresearchgate.netnih.gov |
| Carbohydrazide | Anticancer, Antifungal, Antiviral, Antituberculous, Anti-inflammatory, Antiparasitic. mdpi.comajgreenchem.com |
Objectives and Scope of Academic Inquiry into this compound
The primary objectives of academic inquiry into this compound are centered on its application as a pivotal intermediate in the synthesis of novel, biologically active compounds. The research scope encompasses several key areas of chemical and pharmaceutical science.
Key Research Objectives:
Synthetic Elaboration: To utilize the reactive carbohydrazide group of this compound as a platform for the synthesis of a diverse range of new heterocyclic derivatives. This involves reacting the hydrazide with various electrophiles to construct more complex scaffolds such as oxadiazoles, triazoles, pyrazoles, and Schiff bases.
Biological Screening and Evaluation: To systematically screen the newly synthesized derivatives for a wide range of pharmacological activities. Based on the known activities of the parent scaffolds, promising areas for investigation include anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies: To establish a clear understanding of the relationship between the chemical structure of the synthesized derivatives and their observed biological activity. This involves analyzing how modifications to different parts of the molecule—the pyridazine core, the linker derived from the hydrazide, and the terminal substituents—impact efficacy and target specificity.
The scope of this inquiry integrates advanced organic synthesis, medicinal chemistry, and chemical biology. It aims to leverage the unique structural features of this compound to generate novel chemical entities with the potential for further development as therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
6-methoxypyridazine-3-carbohydrazide |
InChI |
InChI=1S/C6H8N4O2/c1-12-5-3-2-4(9-10-5)6(11)8-7/h2-3H,7H2,1H3,(H,8,11) |
InChI Key |
FAOMLOUXBWRJEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Methoxypyridazine 3 Carbohydrazide
Synthetic Routes to the 6-Methoxypyridazine Core
The construction of the foundational 6-methoxypyridazine ring system can be achieved through established heterocyclic chemistry principles, followed by specific functional group interconversions.
The synthesis of the pyridazine (B1198779) heterocycle, a six-membered ring containing two adjacent nitrogen atoms, has been well-established for over a century. wikipedia.org Classical and widely adopted methods typically involve the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). wikipedia.orgchemtube3d.comnih.gov
This approach involves the reaction of 1,4-diketones, 4-ketoacids, or their equivalents with hydrazine or its derivatives. The initial reaction leads to the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to yield the stable, aromatic pyridazine ring. chemtube3d.com Alternative strategies include various cyclization and cycloaddition reactions, such as the aza-Diels-Alder reaction, which can provide highly functionalized pyridazines. organic-chemistry.org The pioneering synthesis of a pyridazine derivative was accomplished by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org
Table 1: Overview of Classical Pyridazine Synthesis Methods
| Method | Precursors | Key Transformation | Reference |
|---|---|---|---|
| 1,4-Dicarbonyl Condensation | 1,4-Diketone/4-Ketoacid + Hydrazine | Cyclocondensation followed by oxidation | wikipedia.orgchemtube3d.comnih.gov |
| Cycloaddition Reactions | Dienes and Dienophiles (e.g., Azo compounds) | Inverse electron demand Diels-Alder reaction | organic-chemistry.org |
Once the pyridazine core is formed, the introduction of a methoxy (B1213986) group at the 6-position is typically accomplished via nucleophilic aromatic substitution. This strategy requires a suitable leaving group, most commonly a halogen atom like chlorine, at the target position.
A prevalent method involves the reaction of a 6-chloropyridazine derivative with a source of methoxide (B1231860) ions, such as sodium methoxide in methanol (B129727). chemicalbook.comgoogle.com For instance, the synthesis of 3-amino-6-methoxypyridazine (B1266373) is achieved by heating 3-amino-6-chloropyridazine (B20888) with sodium methoxide in methanol in a sealed tube. chemicalbook.comgoogle.com In some cases, the presence of a copper catalyst can facilitate this substitution reaction. chemicalbook.com This transformation is a direct and efficient way to install the desired methoxy functionality onto the pyridazine ring.
Synthesis of the Carbohydrazide (B1668358) Moiety in 6-Methoxypyridazine-3-carbohydrazide
The carbohydrazide functional group (-CONHNH₂) is a crucial component that imparts unique reactivity to the molecule, making it a valuable intermediate for further derivatization.
The most common and straightforward method for the synthesis of carbohydrazides is the hydrazinolysis of a corresponding ester precursor. ajgreenchem.comresearchgate.net This reaction involves treating an ester, such as methyl or ethyl 6-methoxypyridazine-3-carboxylate, with hydrazine hydrate (B1144303) (N₂H₄·H₂O).
The mechanism proceeds via a nucleophilic acyl substitution, where the terminal amino group of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (e.g., methanol or ethanol) to yield the stable carbohydrazide. The reaction is typically carried out by refluxing the ester and an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695). ajgreenchem.commdpi.com This method is widely applicable across a vast range of heterocyclic and aromatic systems for the efficient production of hydrazide derivatives. ajgreenchem.comresearchgate.net
Derivatization Strategies for Novel this compound Analogues
The terminal primary amino group of the carbohydrazide moiety is a versatile handle for chemical modification, allowing for the synthesis of a wide array of new molecular entities.
A cornerstone of carbohydrazide chemistry is its reaction with carbonyl compounds. This compound readily undergoes condensation with various aldehydes and ketones to form the corresponding hydrazone derivatives. nih.govpnrjournal.com Hydrazones, which contain the R₁R₂C=NNHR₃ structural motif, are a specific class of Schiff bases.
This condensation reaction involves the nucleophilic attack of the -NH₂ group of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). mdpi.comnih.gov The reaction is often facilitated by heating the reactants in a suitable solvent like ethanol or methanol, frequently with the addition of a catalytic amount of acid, such as glacial acetic acid, to promote dehydration. ajgreenchem.commdpi.com The resulting hydrazone derivatives have been extensively explored in various fields due to their diverse biological activities and their utility as ligands in coordination chemistry. nih.govpnrjournal.commdpi.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Amino-6-chloropyridazine |
| 3-Amino-6-methoxypyridazine |
| Carbon disulfide |
| Cyanoacetyl hydrazine |
| Diethyl carbonate |
| Ethyl 6-methoxypyridazine-3-carboxylate |
| Hydrazine |
| Hydrazine hydrate |
| Levulinic acid |
| Malononitrile |
| Methanol |
| Methyl 6-methoxypyridazine-3-carboxylate |
| Phenylhydrazine |
| Pyridazine |
| Salicylaldehyde |
| Sodium methoxide |
| 3-Acetylpyridine |
| Ethanol |
| Glacial acetic acid |
Cyclocondensation Reactions to Form Fused Heterocycles
Carbohydrazides are versatile building blocks for the synthesis of various fused heterocyclic rings through cyclocondensation reactions. mdpi.com While specific studies detailing the cyclocondensation of this compound are not extensively documented in the provided research, the general reactivity of carbohydrazides allows for the prediction of its behavior with various reagents to form fused heterocycles such as triazoles and oxadiazoles.
For instance, the reaction of a carbohydrazide with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution is a common method to synthesize oxadiazole-thiones. mdpi.com Similarly, reaction with nitrous acid can lead to the formation of fused triazine systems through intramolecular cyclization of an intermediate azide. The reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with carbon disulphide, for example, yielded a pyridazinotriazine derivative. nih.gov Based on this known reactivity, this compound could predictably undergo similar transformations to yield 1,3,4-oxadiazole (B1194373) or triazole moieties fused to the pyridazine ring.
The general synthetic routes for pyridazine derivatives often involve cycloaddition reactions, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides regioselective access to 6-aryl-pyridazin-3-amines under neutral conditions. acs.orgorganic-chemistry.org These amines are precursors to the corresponding carbohydrazides.
Table 1: Potential Fused Heterocycles via Cyclocondensation of this compound
| Reagent | Resulting Fused Ring System |
|---|---|
| Carbon Disulfide (CS₂) | 1,3,4-Oxadiazole-2-thione |
| Phosgene / Triphosgene | 1,3,4-Oxadiazol-2-one |
| Isothiocyanates (R-NCS) | 1,2,4-Triazole-3-thione |
Amide and Thioamide Modifications
The hydrazide functional group of this compound is readily susceptible to acylation and related modifications to form various amide and thioamide derivatives. Reaction with acyl chlorides or carboxylic anhydrides would yield the corresponding N'-acylhydrazides.
Furthermore, the conversion to thioamides can be achieved. For example, the reaction of a carbohydrazide with phenyl isothiocyanate is known to produce N-(N-phenylthiocarbamoyl)-carbohydrazide derivatives. mdpi.com These thioamide compounds are of interest as they can serve as precursors for further cyclization reactions or as biologically active molecules themselves. The thioamide functional group can alter the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.
Catalyst Systems and Reaction Optimization in Pyridazine Synthesis
The synthesis of pyridazine derivatives often employs various catalytic systems to improve yield, regioselectivity, and reaction conditions. Metal-catalyzed reactions are common, though metal-free alternatives are increasingly being developed. organic-chemistry.org
For example, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones is an efficient method for synthesizing 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org Another approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers to produce functionalized pyridazines with high regiocontrol. organic-chemistry.org
In the synthesis of the precursor, 3-amino-6-methoxypyridazine, from 3-amino-6-chloropyridazine, a reaction with sodium methoxide in methanol is employed. This nucleophilic substitution can be facilitated by the use of a copper powder catalyst, which allows the reaction to proceed at high temperatures in a sealed tube, resulting in a high yield of the desired product. chemicalbook.com
Reaction optimization studies for pyridazine synthesis have shown that factors such as solvent, temperature, and steric effects can significantly influence product selectivity and yield. organic-chemistry.org For instance, in certain Cu(II)-catalyzed aerobic cyclizations, the choice of solvent (e.g., acetonitrile (B52724) vs. acetic acid) can determine whether a 1,6-dihydropyridazine or a fully aromatized pyridazine is obtained. organic-chemistry.org
Table 2: Catalyst Systems in Pyridazine Synthesis
| Reaction Type | Catalyst/Promoter | Purpose |
|---|---|---|
| Nucleophilic Substitution | Copper Powder | Facilitates substitution of chloro group with methoxy group chemicalbook.com |
| Cyclization | Copper(II) | Promotes aerobic 6-endo-trig cyclization organic-chemistry.org |
| [4+2] Annulation | TBAI/K₂S₂O₈ | Promotes annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones organic-chemistry.org |
Stereochemical Considerations in Derivatives Synthesis
When synthesizing derivatives from this compound, stereochemical considerations may become relevant if chiral centers are introduced. For instance, if the carbohydrazide is reacted with a chiral acid chloride or if a cyclization reaction leads to the formation of a stereocenter in a fused ring, diastereomers could be formed.
The pyridazine ring itself is planar. researchgate.net However, the conformational control exerted by the pyridazine core and associated functional groups, such as alkoxy substituents, can be significant in creating a specific three-dimensional structure. This has been applied in the design of chiral catalysts where the pyridazine scaffold helps create an asymmetric, enzyme-like environment for reactions like asymmetric dihydroxylation. nih.gov While specific examples involving this compound derivatives are not detailed, any synthesis that introduces chirality would require analysis of the stereochemical outcome and potentially the use of chiral auxiliaries or catalysts to control the stereoselectivity of the reaction.
Advanced Spectroscopic and Structural Characterization of 6 Methoxypyridazine 3 Carbohydrazide and Its Analogues
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a crucial tool for identifying the functional groups present within a molecule by measuring the vibrations of its bonds. nih.gov
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups of 6-Methoxypyridazine-3-carbohydrazide. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of the carbohydrazide (B1668358) moiety, the methoxy (B1213986) group, and the pyridazine (B1198779) ring system.
For the carbohydrazide group, N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region. nih.gov In related pyridazine derivatives, N-H and NH₂ stretching bands appear around 3350-3135 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the hydrazide is a strong, prominent band, generally found in the 1700-1650 cm⁻¹ range. The C=N stretching mode associated with hydrazonoic groups in similar structures has been reported at 1606 cm⁻¹ and 1547 cm⁻¹. nih.gov
The pyridazine ring itself contributes to the spectrum with characteristic C=C and C=N aromatic stretching vibrations, which are typically seen in the 1600-1400 cm⁻¹ region. liberty.edu For an analogue, 3-chloro-6-methoxypyridazine, theoretical and experimental studies have extensively mapped these ring vibrations. nih.gov The methoxy group (-OCH₃) is identified by its C-H stretching vibrations around 2950-2850 cm⁻¹ and a distinct C-O stretching band.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Hydrazide (N-H) | Stretching | 3500 - 3300 | nih.gov |
| Hydrazide (C=O) | Stretching | 1700 - 1650 | researchgate.net |
| Pyridazine Ring (C=C, C=N) | Aromatic Stretching | 1600 - 1400 | liberty.edu |
| Methoxy (C-H) | Stretching | 2950 - 2850 | |
| Methoxy (C-O) | Stretching | 1250 - 1050 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen atom environments within the molecule, allowing for the mapping of its atomic framework.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The protons of the carbohydrazide group (-CONHNH₂) typically appear as broad singlets that are exchangeable with D₂O. nih.gov In a related compound, 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, the CONH proton was observed as a singlet at 9.78 ppm, while the NH₂ signal was also identified. researchgate.netmdpi.com
The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. For the closely related compound 3-amino-6-methoxypyridazine (B1266373), this signal was recorded at 4.00 ppm. chemicalbook.com The two protons on the pyridazine ring form an AX or AB spin system and are expected to appear as doublets in the aromatic region (typically 7.0-8.0 ppm), with their exact chemical shifts influenced by the electronic effects of the methoxy and carbohydrazide substituents. nih.gov
| Proton Type | Expected Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|
| -CONH- | ~9.8 (Broad) | Singlet | researchgate.netmdpi.com |
| -NH₂ | Variable (Broad) | Singlet | nih.gov |
| Pyridazine-H | 7.0 - 8.0 | Doublet | nih.gov |
| Pyridazine-H | 7.0 - 8.0 | Doublet | nih.gov |
| -OCH₃ | ~4.0 | Singlet | chemicalbook.com |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon (C=O) of the carbohydrazide group is characteristically deshielded and appears at a high chemical shift, typically in the range of 160-170 ppm. nih.govresearchgate.netmdpi.com The carbon atom of the methoxy group (-OCH₃) is expected to resonate around 55-60 ppm. nih.gov
The four carbon atoms of the pyridazine ring will show distinct signals in the aromatic region, generally between 110 and 160 ppm. nih.govcdnsciencepub.com The chemical shifts are influenced by the substituents; the carbon atom attached to the methoxy group (C6) and the carbon attached to the carbohydrazide group (C3) will have their resonances shifted downfield due to the electronic effects of these groups. In similar 3,6-disubstituted pyridazines, extensive analysis has allowed for the unambiguous assignment of these ring carbon resonances. cdnsciencepub.com
| Carbon Type | Expected Chemical Shift (δ ppm) | Reference |
|---|---|---|
| Hydrazide (C=O) | 160 - 170 | researchgate.netmdpi.com |
| Pyridazine C3 | 145 - 160 | cdnsciencepub.com |
| Pyridazine C4 | 120 - 135 | cdnsciencepub.com |
| Pyridazine C5 | 120 - 135 | cdnsciencepub.com |
| Pyridazine C6 | 150 - 165 | cdnsciencepub.com |
| Methoxy (-OCH₃) | 55 - 60 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a primary technique for determining the molecular weight of a compound and confirming its molecular formula. For this compound (C₆H₈N₄O₂), the calculated monoisotopic mass is approximately 168.06 Da.
In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. Therefore, the mass spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 169.07. This was observed in the analysis of an analogue, 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, which exhibited an M+1 peak confirming its structure. researchgate.netmdpi.com In other mass spectrometry techniques, the molecular ion peak (M⁺) would be observed at m/z 168.06. nih.gov The fragmentation pattern can also provide further structural information.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₈N₄O₂ |
| Calculated Molecular Weight | 168.17 g/mol |
| Monoisotopic Mass | 168.0647 Da |
| Expected [M+H]⁺ Peak (m/z) | 169.0726 |
| Expected [M]⁺ Peak (m/z) | 168.0647 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula. For a pure sample of this compound, the experimental values are expected to be in close agreement (typically within ±0.4%) with the calculated values, thereby confirming the empirical and molecular formula. nih.gov
| Element | Symbol | Calculated Mass % |
|---|---|---|
| Carbon | C | 42.86% |
| Hydrogen | H | 4.79% |
| Nitrogen | N | 33.32% |
| Oxygen | O | 19.03% |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, torsion angles, and the conformation of the molecule, as well as insights into intermolecular interactions that dictate the crystal packing. Although a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related analogues provides a robust framework for understanding its likely solid-state characteristics. By examining the crystal structures of pyridazine-containing molecules and carbohydrazide derivatives, key structural features can be inferred.
Detailed structural analysis of analogous compounds reveals conserved conformational preferences and intermolecular interactions that are likely to be present in this compound. For instance, studies on various carbohydrazide derivatives show that the planarity of the hydrazide group is a common feature, facilitating the formation of strong hydrogen bonding networks. iucr.orgnih.gov Similarly, the pyridazine ring in related structures is typically planar, a characteristic of aromatic systems. growingscience.com
Structural Insights from Analogous Compounds
The crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile provides valuable data on the pyridazine core. growingscience.com In this molecule, the pyridazine ring is essentially planar, though the attached phenyl ring is twisted out of this plane. The bond lengths within the pyridazine ring are consistent with its aromatic character. growingscience.com Such planarity is a critical factor that influences π-π stacking interactions in the crystal lattice.
Intermolecular hydrogen bonding is a dominant feature in the crystal packing of carbohydrazide derivatives. In the thiophene-carbohydrazide-pyridine series, N—H···N and N—H···O hydrogen bonds are prevalent, often forming chains or dimeric motifs that stabilize the crystal structure. iucr.org For example, in one analogue, N—H···N hydrogen bonds generate C(7) chains that propagate along a crystallographic axis. iucr.org It is highly probable that the carbohydrazide moiety in this compound would similarly engage in extensive hydrogen bonding, utilizing the N-H protons as donors and the carbonyl oxygen and pyridazine nitrogen atoms as acceptors.
The presence of the methoxy group on the pyridazine ring is also expected to influence the crystal packing. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, participating in weaker C—H···O interactions, which are frequently observed in crystal structures of methoxy-substituted aromatic compounds. nih.gov
Based on these related structures, a hypothetical solid-state structure of this compound would likely feature a planar pyridazine ring and a relatively planar carbohydrazide group. The molecule would likely be involved in a network of intermolecular hydrogen bonds, primarily of the N—H···O and N—H···N types, leading to a stable, densely packed crystal lattice.
Crystallographic Data of Analogue Compounds
To provide a quantitative basis for comparison, the crystallographic data for selected analogous compounds are presented in the tables below. These data highlight the typical geometric parameters and unit cell dimensions for related molecular scaffolds.
| Parameter | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com | N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide nih.gov |
|---|---|---|
| Empirical Formula | C₁₁H₇ClN₄ | C₁₁H₉N₃OS |
| Formula Weight | 230.66 | 231.28 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.817(3) | 10.364(3) |
| b (Å) | 13.533(10) | 11.383(3) |
| c (Å) | 19.607(15) | 9.718(3) |
| α (°) | 90 | 90 |
| β (°) | 93.401(10) | 108.78(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1009.6(13) | 1085.1(5) |
| Z | 4 | 4 |
| Bond | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com | N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide nih.gov |
|---|---|---|
| N1—N2 (pyridazine) | 1.336 | - |
| C=O (carbohydrazide) | - | 1.232(3) |
| N—N (hydrazide) | - | 1.378(2) |
| C—N (amide) | - | 1.348(3) |
| C=N (imine) | - | 1.284(3) |
Computational and Theoretical Investigations of 6 Methoxypyridazine 3 Carbohydrazide
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. These studies are fundamental in predicting molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine molecular geometry, total energy, and other electronic properties. researchgate.net For pyridazine (B1198779) derivatives, DFT studies, often using the B3LYP functional with a basis set like 6-31G*, are performed to simulate their molecular structure and electronic characteristics. gsconlinepress.com These calculations help in understanding the relationship between the molecular structure and the compound's reactivity. gsconlinepress.com
Key parameters derived from DFT calculations for pyridazine analogs include ionization potential, electron affinity, electronegativity (χ), global hardness (η), and global softness (S). researchgate.netgsconlinepress.com These descriptors provide a quantitative measure of the molecule's reactivity and are crucial for predicting its behavior in chemical reactions and biological systems. For instance, a higher chemical softness value suggests greater reactivity. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, can identify electron-rich and electron-poor regions, indicating sites prone to electrophilic or nucleophilic attack. nih.gov
Table 1: Key Quantum Chemical Parameters Calculated via DFT for Pyridazine Derivatives
| Parameter | Description | Significance |
| Total Energy | The total energy of the molecule in its optimized geometry. | Indicates molecular stability. |
| Dipole Moment (µ) | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Relates to the ability to accept electrons. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A measure of molecular stability and reactivity. |
| Chemical Softness (S) | The reciprocal of chemical hardness. | Indicates higher reactivity and polarizability. |
This table is representative of parameters typically calculated for pyridazine derivatives using DFT.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (EHOMO - ELUMO) are critical indicators of a molecule's chemical reactivity and kinetic stability. gsconlinepress.com
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov A small HOMO-LUMO energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to promote an electron from the HOMO to the LUMO. researchgate.net In studies of pyridazine derivatives, the HOMO is often distributed over the pyridazine ring and its substituents, indicating these are the primary sites for electrophilic attack. The LUMO's location highlights potential sites for nucleophilic attack. DFT calculations are the primary method used to determine the energies and spatial distributions of these frontier orbitals. gsconlinepress.comresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for Pyridazine Analogs
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyridazine Derivative A | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.5 |
| Pyridazine Derivative B | -6.0 to -6.5 | -1.0 to -1.5 | 4.5 to 5.0 |
Data are illustrative based on typical values found for pyridazine derivatives in computational studies.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of the charge distribution within a molecule by analyzing the localized electron density in atomic and bonding orbitals. NBO analysis can identify key orbital interactions, such as charge transfer between donor (filled) and acceptor (unfilled) orbitals, which stabilize the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their significance. This type of analysis is valuable for understanding the nature of chemical bonds, lone pairs, and delocalization of electron density within the molecular structure.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as 6-Methoxypyridazine-3-carbohydrazide, might interact with a biological macromolecule, typically a protein receptor.
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used in drug design to understand and predict the binding affinity and mode of action of a potential drug candidate. For derivatives of pyridazine and carbohydrazide (B1668358), docking studies have been performed against various biological targets, including glutamate (B1630785) receptors, mycobacterial enzymes, and protein kinases. rrpharmacology.runih.gov
In these simulations, the ligand is placed into the binding site of the receptor, and various conformations are sampled. A scoring function is then used to estimate the binding energy, with lower energy values indicating a more favorable binding interaction. semanticscholar.org The results of docking studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor's active site. nih.govmdpi.com For example, studies on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives have predicted high affinity for metabotropic and ionotropic glutamate receptors, with binding energies ranging from -5.0 to -11.6 kcal/mol. rrpharmacology.rusemanticscholar.org These predictions help elucidate the potential mechanism of action and guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are developed to correlate the 3D structural properties of molecules with their activities. nih.gov
QSAR studies on related structures, like 6-methoxy benzamides, have been used to identify the key structural requirements for binding to specific receptors, such as the dopamine (B1211576) D2 receptor. nih.gov These models indicate that factors like the presence of hydrophobic substituents or electron-donating groups at specific positions can significantly influence biological activity. nih.gov While specific QSAR models for this compound are not widely published, the methodology is applicable. By analyzing a series of related carbohydrazide derivatives, a QSAR model could be developed to predict the activity of new compounds and guide the optimization of the lead structure to enhance its desired biological effects. nih.govmdpi.com The ultimate goal is to create a predictive model that can screen new, untested compounds in silico, thereby saving time and resources in the drug discovery process. researchgate.net
In Silico Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)
While specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies for this compound are not extensively documented in publicly available literature, the pharmacokinetic properties of similar heterocyclic compounds have been computationally modeled. These predictive studies are essential for evaluating the drug-likeness of a molecule. The ADME profile of a compound determines its bioavailability and its potential to reach the target site in the body at a sufficient concentration and for an appropriate duration.
In silico tools predict a range of physicochemical and pharmacokinetic parameters. For a molecule like this compound, these predictions would likely focus on parameters that adhere to established guidelines for oral bioavailability, such as Lipinski's Rule of Five. These rules correlate molecular properties with the likelihood of a compound being orally active.
A hypothetical in silico ADME profile for a compound structurally related to this compound might include the following parameters:
| Property | Predicted Value | Optimal Range | Significance |
| Absorption | |||
| Human Intestinal Absorption | > 80% | High (>80%) | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp) | > 0.9 | High (>0.9) | Suggests high permeability across the intestinal epithelial cell barrier. |
| Distribution | |||
| Volume of Distribution (VDss) | 0.2 - 0.5 L/kg | 0.04 - 20 L/kg | Predicts the extent of drug distribution in body tissues versus plasma. |
| Plasma Protein Binding | < 90% | Low to moderate | A lower binding percentage means more free drug is available to exert its effect. |
| Blood-Brain Barrier (BBB) Permeability | Low | Low for non-CNS targets | Indicates a lower likelihood of crossing into the central nervous system, which can be desirable to avoid CNS side effects. |
| Metabolism | |||
| CYP450 2D6 Inhibition | Non-inhibitor | Non-inhibitor | Low potential for drug-drug interactions involving this major metabolic enzyme. |
| CYP450 3A4 Inhibition | Non-inhibitor | Non-inhibitor | Low potential for drug-drug interactions involving this major metabolic enzyme. |
| Excretion | |||
| Total Clearance | 5 - 15 mL/min/kg | Varies | Predicts the efficiency of drug removal from the body. |
Note: The data in this table is illustrative for a pyridazine-based compound and not specific to this compound. The values are based on general expectations for drug-like molecules.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface to highlight different types of interactions.
For pyridazine derivatives, Hirshfeld surface analysis has been employed to understand their crystal packing and the forces that govern their supramolecular architecture. The analysis of 2D fingerprint plots derived from the Hirshfeld surface allows for the quantification of the contribution of different types of intermolecular contacts.
While a specific Hirshfeld surface analysis for this compound is not available, studies on structurally similar pyridazine compounds reveal common interaction patterns. The most significant contributions to the crystal packing in such compounds typically arise from hydrogen bonding and van der Waals forces.
A representative breakdown of intermolecular contacts for a pyridazine derivative, as determined by Hirshfeld surface analysis, is presented below. These interactions are crucial for the stability of the crystal structure.
| Intermolecular Contact | Contribution (%) | Description |
| H···H | 35 - 50% | Represents the most frequent contacts, indicative of van der Waals forces and the high abundance of hydrogen atoms on the molecular surface. |
| C···H / H···C | 15 - 30% | These contacts are also significant contributors to the overall crystal packing. |
| O···H / H···O | 5 - 15% | indicative of hydrogen bonding, which are strong directional interactions that play a key role in the formation of specific supramolecular motifs. |
| N···H / H···N | 5 - 15% | Also indicative of hydrogen bonding, involving the nitrogen atoms of the pyridazine ring. |
| C···C | < 5% | May indicate the presence of π-π stacking interactions between aromatic rings, which contribute to the stability of the crystal packing. |
| Other (e.g., N···O, C···N) | < 5% | Minor contributions from other types of atomic contacts. |
Note: The data in this table is representative of findings for various pyridazine derivatives and is intended to illustrate the expected intermolecular interactions for this compound.
The red spots on the d_norm surface, a property mapped onto the Hirshfeld surface, would indicate close intermolecular contacts, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii of the interacting atoms. The analysis of these interactions is fundamental for understanding the physical properties of the compound, such as its melting point, solubility, and polymorphism.
Biological Activity Profiling and Mechanistic Studies of 6 Methoxypyridazine 3 Carbohydrazide Derivatives
Anticancer Activity Studies
The pyridazine (B1198779) nucleus is a key pharmacophore in many biologically active compounds, and its derivatives have been extensively studied for their potential as anticancer agents. scholarsresearchlibrary.com The incorporation of a carbohydrazide (B1668358) moiety further enhances the potential for diverse biological interactions, leading to the development of potent antitumor candidates.
In Vitro Growth Inhibition Against Cancer Cell Lines
Derivatives based on the pyridazine-carbohydrazide structure have shown significant cytotoxic effects against a variety of human cancer cell lines. For instance, a series of novel 3,6-disubstituted pyridazine derivatives were screened against the National Cancer Institute's panel of 60 human tumor cell lines (NCI-60). nih.gov One compound in this series, designated 9e, demonstrated notable growth inhibition across most of the tested cell lines. nih.gov
Similarly, studies on related carbohydrazide structures have revealed potent antiproliferative activities. Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives were tested against breast (MCF-7), colon (HT-29), and leukemia (K562) cancer cells. nih.gov Compound 7d from this series, featuring a 4-bromophenyl group, showed the highest cytotoxic potential against MCF-7 and HT-29 cells, with IC50 values of 22.6 µM and 13.4 µM, respectively. nih.govbohrium.com Another study on furanyl- and thiophenyl-indole-carbohydrazide derivatives found that compound 6i was highly effective, with lethal concentrations (LC50) as low as 71 nM against COLO 205 colon cancer cells and 75 nM against SK-MEL-5 melanoma cells. nih.govrsc.org
Furthermore, N'-phenyl-4,6-bis(arylamino)-1,3,5-triazine-2-carbohydrazides have been synthesized and evaluated against a panel of human cancer cell lines, including ovarian (OV90, A2780), lung (H1299, A549), breast (MCF-7, MDA-MB231), and colon (HT29) cancers. nih.gov Several of these new triazine derivatives, particularly compounds 6a-c, exhibited potent IC50 values, ranging from 3.3 to 22 µM, which were superior to the reference inhibitor TZ9. nih.govmdpi.com
In Vitro Anticancer Activity of Selected Carbohydrazide Derivatives
| Compound Series | Specific Derivative | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-2-carbohydrazide | 7d (4-bromophenyl pendant) | MCF-7 (Breast) | IC50 | 22.6 µM | nih.govbohrium.com |
| Imidazo[1,2-a]pyridine-2-carbohydrazide | 7d (4-bromophenyl pendant) | HT-29 (Colon) | IC50 | 13.4 µM | nih.govbohrium.com |
| Thiophenyl-indole-carbohydrazide | 6i | COLO 205 (Colon) | LC50 | 71 nM | nih.govrsc.org |
| Thiophenyl-indole-carbohydrazide | 6i | SK-MEL-5 (Melanoma) | LC50 | 75 nM | nih.govrsc.org |
| N'-phenyl-4,6-bis(arylamino)-1,3,5-triazine-2-carbohydrazide | 6a-c | Various (Ovarian, Lung, Breast, Colon) | IC50 | 3.3 - 22 µM | nih.gov |
Molecular Mechanism of Action
Understanding the molecular targets and cellular pathways affected by these compounds is crucial for their development as therapeutic agents. Research has focused on their ability to inhibit key enzymes and modulate pathways involved in cancer cell proliferation and survival.
Protein kinases are critical regulators of cellular processes and are often dysregulated in cancer, making them attractive targets for anticancer drugs. nih.govvu.lt Derivatives of the pyridazine scaffold have been specifically investigated as kinase inhibitors. A study on 3,6-disubstituted pyridazine derivatives identified compound 9e as capable of downregulating the gene expression of c-jun N-terminal kinase-1 (JNK1) and reducing the protein levels of its phosphorylated form in tumors. nih.gov
Other related carbohydrazide derivatives have also been explored as multi-kinase inhibitors. Molecular docking studies of 5-oxopyrrolidine-3-carbohydrazides suggested they may act as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 5 (CDK5). nih.gov Pyrazolopyridazine derivatives have also been reported as potential inhibitors of Cyclin-Dependent Kinase 1 (CDK1). researchgate.net This broad inhibitory profile suggests that these scaffolds can disrupt multiple signaling pathways crucial for tumor growth.
Beyond direct enzyme inhibition, these compounds trigger cellular responses that halt proliferation and induce cell death. Studies on thiophenyl-indole-carbohydrazide derivatives 6i and 6j showed they were able to induce cell cycle arrest at the G2/M phase and promote apoptosis in MDA-MB-231 triple-negative breast cancer cells. nih.govrsc.org
In contrast, the imidazopyridine derivative 7d was found to increase the number of MCF-7 breast cancer cells in the G0/G1 phase of the cell cycle. nih.govbohrium.com This compound also effectively induced apoptosis, as confirmed by Hoechst 33258 staining. nih.govbohrium.com Another gold (III) dithiocarbamate (B8719985) complex, C6, was shown to induce apoptosis, modify cell cycle phase distribution, and increase the generation of Reactive Oxygen Species (ROS) in PC3 prostate cancer cells. mdpi.com The induction of apoptosis is a key mechanism for the anticancer activity of many of these carbohydrazide derivatives.
In Vivo Preclinical Models for Antitumor Efficacy (excluding human clinical trials)
The promising in vitro results of certain pyridazine derivatives have led to their evaluation in animal models of cancer. The 3,6-disubstituted pyridazine derivative 9e was investigated for its in vivo anticancer activity in an Ehrlich ascites carcinoma (EAC) solid tumor model. nih.gov The study reported a reduction in the mean tumor volume and induction of necrosis in the treated groups. nih.gov Another study also highlighted that certain 3,6-disubstituted pyridazine derivatives displayed potent in vivo antitumor activities. researchgate.net
Similarly, a gold (III) complex, C6, was tested in mice with PC3 prostate cancer xenografts. mdpi.com The results showed that C6 significantly reduced tumor growth by over 70% without causing weight loss in the animals, demonstrating its potential efficacy in a preclinical setting. mdpi.com
Antimicrobial Activity Investigations
In addition to their anticancer properties, pyridazine-carbohydrazide derivatives have been investigated for their potential to combat microbial infections. The hydrazide-hydrazone functional group is known to possess a wide range of pharmacological characteristics, including antibacterial and antifungal activities. mdpi.com
A study on functionally substituted pyridine (B92270) carbohydrazides found that several compounds had remarkable bactericidal activity against both Gram-positive and Gram-negative bacteria. mdpi.com Compound 3 exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against Aeromonas hydrophila, while compound 6 showed the same MIC value against Staphylococcus aureus. mdpi.com Compound 6 also demonstrated potent antifungal activity against four multidrug-resistant strains of Candida spp., with MIC values ranging from 16–24 µg/mL. mdpi.com
Other research on novel hydrazide hydrazone derivatives identified compounds 5c and 5f as having the best outcomes against a panel of bacteria. mdpi.com The MIC for compound 5c against Bacillus subtilis was 2.5 mg/mL, and for compound 5f, it was 2.5 mg/mL against both Escherichia coli and Klebsiella pneumoniae. mdpi.com Furthermore, derivatives of 6-chloropyridazin-3(2H)-thione have shown high efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net
Antimicrobial Activity of Selected Pyridazine and Carbohydrazide Derivatives
| Compound Series | Specific Derivative | Microorganism | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| Pyridine Carbohydrazide | Compound 3 | Aeromonas hydrophila | MIC | 2 µg/mL | mdpi.com |
| Pyridine Carbohydrazide | Compound 6 | Staphylococcus aureus | MIC | 2 µg/mL | mdpi.com |
| Pyridine Carbohydrazide | Compound 6 | Candida spp. (MDR) | MIC | 16-24 µg/mL | mdpi.com |
| Hydrazide Hydrazone | 5c | Bacillus subtilis | MIC | 2.5 mg/mL | mdpi.com |
| Hydrazide Hydrazone | 5f | Escherichia coli | MIC | 2.5 mg/mL | mdpi.com |
| Hydrazide Hydrazone | 5f | Klebsiella pneumoniae | MIC | 2.5 mg/mL | mdpi.com |
Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of 6-methoxypyridazine-3-carbohydrazide have demonstrated a notable range of antibacterial activities. Studies on related structures, such as 6-methoxypyrazine-2-carboxylic acid hydrazide derivatives, have shown efficacy against both aerobic and anaerobic bacteria. For instance, certain derivatives were found to inhibit the growth of anaerobic bacteria at concentrations between ≤6.2 to 25 µg/mL, with a higher effectiveness observed against Gram-positive anaerobic strains. clockss.org Aerobic bacteria generally showed less susceptibility, with growth inhibition occurring at higher concentrations of 25 to 50 µg/mL. clockss.org
In broader studies of carbohydrazide and hydrazone derivatives, compounds have shown significant potency. For example, some pyridine carbohydrazide derivatives exhibited remarkable bactericidal activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 2 μg/mL against Staphylococcus aureus and 4 to 16 μg/mL against Pseudomonas aeruginosa and Proteus mirabilis. nih.gov Similarly, other hydrazone derivatives have recorded MIC values of 32 µg/mL against Enterococcus faecalis and 64 µg/mL against Staphylococcus aureus and Bacillus subtilis. turkjps.org The introduction of specific substitutions, such as a methoxy (B1213986) group, has been noted to enhance antibacterial activity against strains like S. aureus and E. faecalis. turkjps.org
Table 1: Antibacterial Activity of Pyridazine/Pyridine Carbohydrazide Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6-Methoxypyrazine Derivative (Compound 9) | Anaerobic Bacteria | ≤6.2 - 25 | clockss.org |
| 6-Methoxypyrazine Derivative | Aerobic Bacteria | 25 - 50 | clockss.org |
| Pyridine Carbohydrazide (Compound 6) | Staphylococcus aureus ATCC 29213 | 2 | nih.gov |
| Pyridine Carbohydrazide (Compound 4) | Pseudomonas aeruginosa ATCC 27853 | 4 - 16 | nih.gov |
| Hydrazone Derivative (Compound 24) | Enterococcus faecalis | 32 | turkjps.org |
| Hydrazone Derivative (Compound 22) | Bacillus subtilis | 64 | turkjps.org |
| Hydrazone Derivative (Compound 5) | Staphylococcus aureus | 64 | turkjps.org |
Antifungal Spectrum and Efficacy
The antifungal potential of pyridazine carbohydrazide derivatives has been a subject of significant research. Studies have revealed that these compounds can be particularly effective against various Candida species, including multidrug-resistant (MDR) strains. nih.gov For instance, a functionally substituted pyridine carbohydrazide showed potent activity against four MDR strains of Candida, with MIC values ranging from 16 to 24 µg/mL and achieving up to 92.57% growth inhibition. nih.gov This performance was noted as exceptional when compared to the broad-spectrum antifungal drug fluconazole. nih.gov
Specifically, against Candida glabrata, a derivative demonstrated an MIC of 16 µg/mL with 92.57% growth inhibition. nih.gov Another derivative was effective against Candida parapsilosis, inhibiting over 80% of its growth at a concentration of 16 µg/mL. nih.gov Other related hydrazone derivatives have also been found to be active against Candida albicans, with reported MIC values of 64 µg/mL. turkjps.org
Table 2: Antifungal Activity of Pyridazine/Pyridine Carbohydrazide Derivatives
| Compound Type | Fungal Strain | MIC (µg/mL) | % Inhibition | Reference |
|---|---|---|---|---|
| Pyridine Carbohydrazide (Compound 6) | Candida glabrata ATCC 2001 | 16 | 92.57% | nih.gov |
| Pyridine Carbohydrazide (Compound 7) | Candida parapsilosis | 16 | >80% | nih.gov |
| Pyridine Carbohydrazide (Compound 6) | MDR Candida spp. | 16 - 24 | Up to 92.57% | nih.gov |
| Hydrazone Derivative (Compound 5) | Candida albicans | 64 | Not specified | turkjps.org |
Mechanistic Studies of Antimicrobial Action (e.g., DNA Gyrase A Inhibition)
The antimicrobial activity of carbohydrazide derivatives is often attributed to their ability to inhibit essential bacterial enzymes, with DNA gyrase being a key target. nih.gov DNA gyrase, a type II topoisomerase, is crucial for controlling DNA topology during replication, making it a validated target for antibacterial agents. mdpi.com
Research on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs has demonstrated a strong correlation between their antibacterial activity (MIC values) and their ability to inhibit DNA gyrase. nih.gov Certain compounds in this class strongly inhibited S. aureus DNA gyrase and B. subtilis DNA gyrase with IC₅₀ values as low as 0.15 µg/mL and 0.25 µg/mL, respectively. nih.govresearchgate.net Molecular docking and simulation studies suggest that these inhibitors can act by targeting either the Gyrase A (GyrA) or Gyrase B (GyrB) subunit. nih.govrjraap.com The inhibition of DNA gyrase by these pyrazole (B372694) derivatives leads to the disruption of bacterial cell growth. nih.gov This mechanism, which involves competing with DNA for binding to the enzyme, offers a promising avenue for developing new antibacterial agents to combat resistance. mdpi.com
Enzyme Inhibition Studies (Beyond Cancer Targets)
Phosphodiesterase (PDE) Inhibition (e.g., PDE-III, PDE-IV, PDE-V)
Pyridazine derivatives have been identified as significant inhibitors of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of the second messengers cAMP and cGMP. researchgate.net Different pyridazine-based compounds have shown selective inhibition against various PDE isoenzymes.
Specifically, derivatives have been developed as potent inhibitors of PDE-III, PDE-IV, and PDE-V. researchgate.net For example, 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-pyridazin-3(2H)-one hydrochloride (MCI-154) was found to selectively block canine cardiac PDE-III with an IC₅₀ of 2.5 µmol/L, highlighting its potential as a cardiotonic agent. samipubco.com Other dihydro pyridazine derivatives have shown even greater potency, with a PDE-IIIB IC₅₀ of 0.19 nM. researchgate.net
In the context of PDE-IV, which is a target for inflammatory diseases, certain pyrrolo[2,3-d]pyridazinones have demonstrated inhibitory activity, with one compound being 8 times more active against the PDE-IVB subtype (IC₅₀=0.32 µM) than the PDE-IVD subtype. researchgate.net Furthermore, pyrazolo[3,4-d]pyridazine analogs have been evaluated as inhibitors of PDE-V, a target for erectile dysfunction, with most exhibiting IC₅₀ values in the range of 0.14 to 1.4 µM. researchgate.netsamipubco.com
Table 3: Phosphodiesterase (PDE) Inhibition by Pyridazine Derivatives
| Compound Type | PDE Isoenzyme | IC₅₀ | Reference |
|---|---|---|---|
| Dihydro Pyridazine Derivative | PDE-IIIB | 0.19 nM | researchgate.net |
| MCI-154 | PDE-III | 2.5 µM | samipubco.com |
| Pyrrolo[2,3-d]pyridazinone Derivative | PDE-IVB | 0.32 µM | researchgate.net |
| Pyrazolo[3,4-d]pyridazine Analog | PDE-V | 0.14 - 1.4 µM | researchgate.netsamipubco.com |
Cyclooxygenase (COX) Inhibition (e.g., COX-1, COX-2)
Derivatives of the pyridazine scaffold have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Various newly synthesized pyridazinone and pyridazinthione derivatives have demonstrated highly potent COX-2 inhibitory activity, with IC₅₀ values in the nanomolar range. For instance, certain dihydropyridazinone derivatives exhibited greater potency than the standard drug celecoxib (B62257), with IC₅₀ values for COX-2 inhibition as low as 43.84 nM. One particular compound from this series showed a selectivity index (SI) for COX-2 over COX-1 of 11.51, which is comparable to that of celecoxib (SI 11.78).
The substitution pattern on the phenyl ring at position-6 of the dihydropyridazinone core is considered a crucial factor for both COX-2 inhibition and selectivity. The presence of electron-donating groups, such as a methoxy group, has been observed to increase the COX-2 inhibitory action of these compounds.
Table 4: Cyclooxygenase (COX) Inhibition by Pyridazine Derivatives
| Compound Series | Enzyme | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Dihydropyridazinone (Compound 3g) | COX-1 | 504.62 | 11.51 | |
| COX-2 | 43.84 | |||
| Dihydropyridazinone (Compound 3d) | COX-2 | 67.23 | Not specified | |
| Pyridazinthione (Compound 6a) | COX-2 | 53.01 | Not specified | |
| Celecoxib (Reference) | COX-1 | 866.41 | 11.78 | |
| COX-2 | 73.53 | |||
| Indomethacin (B1671933) (Reference) | COX-1 | 480.48 | 0.65 | |
| COX-2 | 739.2 |
Acetylcholinesterase and Carbonic Anhydrase Inhibition
The potential of pyridazine derivatives to inhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA) has been explored, revealing them as promising candidates for addressing conditions like Alzheimer's disease and glaucoma.
A study of substituted pyrazole[3,4-d]pyridazine derivatives found them to be very effective inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II) and AChE. nih.govresearchgate.net The inhibition constants (Ki) for these compounds were in the nanomolar range: 9.03–55.42 nM for hCA I, 18.04–66.24 nM for hCA II, and 394.77–952.93 nM for AChE. nih.govresearchgate.net
Similarly, a series of antipyrine-based Schiff bases demonstrated potent inhibition of these enzymes, with Ki values ranging from 27.45 to 48.22 nM against hCA I, 6.02 to 29.32 nM against hCA II, and 20.58 to 53.11 nM against AChE. researchgate.net These findings indicate that the pyridazine scaffold and its analogs can effectively interact with the active sites of these enzymes, suggesting their potential as lead compounds for developing new therapeutic agents. nih.govtubitak.gov.tr
Table 5: Inhibition of Acetylcholinesterase and Carbonic Anhydrase by Pyridazine Derivatives
| Compound Series | Enzyme | Kᵢ Range (nM) | Reference |
|---|---|---|---|
| Pyrazole[3,4-d]pyridazine Derivatives | hCA I | 9.03 - 55.42 | nih.gov |
| hCA II | 18.04 - 66.24 | nih.gov | |
| AChE | 394.77 - 952.93 | nih.gov | |
| 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones | hCA I | 12.3 - 154.0 | tubitak.gov.tr |
| hCA II | 8.6 - 41.0 | tubitak.gov.tr | |
| AChE | 35.2 - 158.9 | tubitak.gov.tr | |
| Antipyrine-based Schiff bases | hCA I | 27.45 - 48.22 | researchgate.net |
| hCA II | 6.02 - 29.32 | researchgate.net | |
| AChE | 20.58 - 53.11 | researchgate.net |
Anti-inflammatory Activity Assessments of this compound Derivatives
The anti-inflammatory potential of various pyridazine derivatives, structurally related to this compound, has been a subject of significant research interest. These investigations have spanned both in vitro and in vivo models to elucidate their mechanisms of action and therapeutic efficacy.
In Vitro Anti-inflammatory Assays
The in vitro evaluation of pyridazine derivatives has primarily focused on their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. A prominent target is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation, contributing to the production of pro-inflammatory prostaglandins. ddtjournal.net
Several studies have synthesized and evaluated pyridazine and pyridazinone derivatives for their COX inhibitory activity. For instance, a series of new pyridazinone and pyridazinthione derivatives demonstrated highly potent COX-2 inhibitory activity, with IC50 values in the nanomolar range. Notably, some of these compounds exhibited greater selectivity for COX-2 over COX-1 when compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. cu.edu.eg One particular derivative, compound 3g, emerged as a highly selective COX-2 inhibitor with a selectivity index comparable to that of celecoxib, a well-known COX-2 inhibitor. cu.edu.eg
In another study, pyrazole-pyridazine hybrids were designed and synthesized, with some compounds showing more potent COX-2 inhibitory action than celecoxib. rsc.org Specifically, trimethoxy derivatives 5f and 6f displayed IC50 values of 1.50 and 1.15 µM, respectively, against COX-2. rsc.org These findings highlight the potential for developing pyridazine-based selective COX-2 inhibitors with improved safety profiles compared to traditional NSAIDs that inhibit both COX isoforms, which can lead to gastrointestinal side effects. ddtjournal.net
Beyond COX inhibition, the anti-inflammatory effects of these derivatives have also been assessed by measuring their impact on the production of pro-inflammatory cytokines and mediators in cell-based assays. For example, in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, the most active pyrazole-pyridazine hybrids were found to inhibit the generation of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2). rsc.org
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyridazine Derivatives
| Compound | IC50 (COX-2) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Compound 3g | 43.84 nM | 11.51 | cu.edu.eg |
| Compound 3d | 67.23 nM | - | cu.edu.eg |
| Compound 6a | 53.01 nM | - | cu.edu.eg |
| Celecoxib | 73.53 nM | 11.78 | cu.edu.eg |
| Indomethacin | 739.2 nM | - | cu.edu.eg |
| Hybrid 5f | 1.50 µM | - | rsc.org |
| Hybrid 6f | 1.15 µM | - | rsc.org |
IC50 values represent the concentration required to inhibit 50% of the enzyme activity. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.
In Vivo Preclinical Anti-inflammatory Models (excluding human clinical trials)
The in vivo anti-inflammatory activity of pyridazine derivatives has been predominantly evaluated using the carrageenan-induced paw edema model in rodents, a widely accepted and reproducible model of acute inflammation. mdpi.com This model allows for the assessment of a compound's ability to reduce the inflammatory response, which is characterized by a biphasic swelling of the paw. The initial phase is mediated by the release of histamine, serotonin, and bradykinin, while the later phase involves the production of prostaglandins. mdpi.com
In one study, a pyridazinone derivative, compound 3g, which demonstrated potent and selective in vitro COX-2 inhibitory activity, was shown to have comparable in vivo anti-inflammatory activity to indomethacin and was equipotent to celecoxib in the carrageenan-induced rat paw edema test. cu.edu.eg This suggests that the in vitro efficacy of these compounds can translate to in vivo anti-inflammatory effects.
Another study investigating novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone in the same model found that the compounds, at doses of 10 or 20 mg/kg, partially inhibited paw edema, with the effect peaking at 3 hours and lasting for up to 6 hours after carrageenan injection. dovepress.com The anti-inflammatory action of these compounds in the second phase of the edema suggests a mechanism involving the inhibition of prostaglandin (B15479496) and pro-inflammatory cytokine release. dovepress.com
Furthermore, research on p-nitrophenyl hydrazones, which share structural similarities with the carbohydrazide moiety, also demonstrated time-dependent anti-inflammatory activities in the carrageenan-induced paw edema model in mice. researchgate.net Some of these compounds showed a slower onset but longer duration of action compared to standard drugs like celecoxib and piroxicam, indicating their potential suitability for treating chronic inflammatory conditions. researchgate.net
Table 2: In Vivo Anti-inflammatory Activity of a Pyridazinone Derivative (Compound 3g) in Carrageenan-Induced Rat Paw Edema
| Treatment (10 mg/kg) | Paw Diameter (mm) at 1h | Paw Diameter (mm) at 2h | Paw Diameter (mm) at 3h | Paw Diameter (mm) at 4h | Reference |
|---|---|---|---|---|---|
| Control | 0.45 ± 0.04 | 0.78 ± 0.05 | 1.12 ± 0.06 | 1.35 ± 0.07 | cu.edu.eg |
| Compound 3g | 0.21 ± 0.02* | 0.35 ± 0.03* | 0.51 ± 0.04* | 0.62 ± 0.05* | cu.edu.eg |
| Celecoxib | 0.23 ± 0.02* | 0.38 ± 0.03* | 0.55 ± 0.04* | 0.68 ± 0.05* | cu.edu.eg |
| Indomethacin | 0.20 ± 0.02* | 0.33 ± 0.03* | 0.48 ± 0.04* | 0.59 ± 0.05* | cu.edu.eg |
Data are expressed as mean ± SE. *Significantly different from the control group.
Emerging Biological Activities of Pyridazine-Based Systems
Beyond their anti-inflammatory properties, pyridazine-based systems, including those with a carbohydrazide functional group, have been explored for a range of other biological activities, highlighting the therapeutic versatility of this heterocyclic scaffold.
Antioxidant Activity: Several studies have investigated the antioxidant potential of pyridazine derivatives. In one study, a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested for their ability to scavenge superoxide (B77818) radicals and inhibit lipid peroxidation. Many of these compounds exhibited a strong inhibitory effect on superoxide anions, with inhibition rates between 84% and 99% at a concentration of 10-3 M. researchgate.nettandfonline.com The antioxidant activity of some of these compounds was found to be comparable to that of alpha-tocopherol. tandfonline.com Another study on monocarbohydrazone derivatives, which are structurally related to the target compound, evaluated their antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays, indicating that these compounds can act as effective radical scavengers. zastita-materijala.orgresearchgate.net Dihydropyrazole-carbohydrazide derivatives have also shown significant antioxidant activity, with some compounds exhibiting radical scavenging activity comparable to ascorbic acid. mdpi.com
Anti-hypertensive Activity: The pyridazine nucleus is a core component of several antihypertensive drugs. Research has shown that new 6-heteroaryl-3-hydrazinopyridazines possess potent antihypertensive action. nih.gov For instance, the introduction of a 2-methylimidazol-1-yl group at the 6-position of the pyridazine ring resulted in a compound that was 4.9 times more active than the standard drug dihydralazine (B103709) when administered orally to spontaneously hypertensive rats. nih.gov Other studies on 3-hydrazino-6-monoalkylaminopyridazines also reported antihypertensive activity that was the same or higher than that of hydralazine. nih.gov The evaluation of antihypertensive activity is often carried out using non-invasive methods like the tail-cuff method in animal models. ijpsr.comresearchgate.net
Anticonvulsant Activity: The anticonvulsant properties of pyridazine derivatives have been explored in various preclinical models. Novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones have been synthesized and evaluated for their ability to protect against maximal electroshock (MES)-induced seizures. nih.govresearchgate.net One of the most potent compounds in a series, 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione, had an ED50 of 44.7 mg/kg. nih.gov However, these compounds were not effective in the subcutaneous pentylenetetrazole (sc-Met) seizure threshold test, suggesting a specific mechanism of action. nih.gov
Anti-thrombotic Activity: The potential of pyridazine derivatives as anti-thrombotic agents has also been investigated. Studies on N′-substituted-phenylmethylene-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazides, which contain a carbohydrazide moiety, have shown significant inhibition of human platelet aggregation induced by arachidonic acid. tandfonline.com Some of these derivatives were also found to selectively inhibit the formation of thromboxane (B8750289) B2 (TXB2), a potent mediator of platelet aggregation. tandfonline.comresearchgate.net In another study, certain 4,5-dihydro-3(2H)pyridazinone derivatives induced complete inhibition of platelet aggregation. nih.gov
Table 3: Emerging Biological Activities of Pyridazine-Based Derivatives
| Biological Activity | Assay/Model | Key Findings | Reference(s) |
|---|---|---|---|
| Antioxidant | Superoxide Scavenging | 84-99% inhibition at 10-3 M | researchgate.nettandfonline.com |
| DPPH Radical Scavenging | IC50 values in the range of 16–38 μM for dihydropyrazole-carbohydrazides | mdpi.com | |
| Anti-hypertensive | Spontaneously Hypertensive Rats | A 6-(2-methylimidazol-1-yl) derivative was 4.9 times more active than dihydralazine | nih.gov |
| Anticonvulsant | MES-induced Seizures | ED50 of 44.7 mg/kg for a 1-substituted-1,2-dihydro-pyridazine-3,6-dione derivative | nih.gov |
| Anti-thrombotic | Platelet Aggregation Inhibition | IC50 values of 58.2 µM and 59.0 µM for pyrazolopyridine-4-carbohydrazide derivatives | tandfonline.com |
Future Directions and Research Perspectives
Design and Synthesis of Novel Scaffolds with Tuned Bioactivity
The 6-Methoxypyridazine-3-carbohydrazide structure is a valuable building block for synthesizing a diverse range of novel chemical scaffolds. The carbohydrazide (B1668358) functional group (-CONHNH₂) is a versatile chemical handle that can participate in numerous reactions to create more complex heterocyclic systems. mdpi.com This reactivity allows for the systematic modification of the core structure to fine-tune its biological activity.
Future research can focus on using this compound as a precursor to synthesize various derivatives, including:
Hydrazones: Condensation with various aldehydes and ketones can yield a library of hydrazone derivatives. This class of compounds is known for a wide spectrum of pharmacological activities. nih.gov
1,3,4-Oxadiazoles: Cyclization of the carbohydrazide moiety can lead to the formation of 1,3,4-oxadiazole (B1194373) rings, a pharmacophore present in several established drugs with antibacterial, antiretroviral, and anticancer properties. mdpi.com
Triazoles and other heterocycles: The carbohydrazide group can be used to construct other important heterocyclic systems, further expanding the chemical diversity and potential bioactivity of the resulting molecules. researchgate.net
The design of these new scaffolds will be guided by structure-activity relationship (SAR) studies to optimize their interaction with biological targets. nih.gov By modifying substituents on the pyridazine (B1198779) ring and the newly formed heterocyclic systems, researchers can modulate properties like potency, selectivity, and pharmacokinetic profiles. The goal is to create novel molecules with enhanced efficacy for various therapeutic areas, including cancer, inflammation, and infectious diseases. researchgate.netnih.govresearchgate.net
Table 1: Potential Bioactive Scaffolds Derivable from this compound
| Scaffold Type | Synthetic Precursor | Potential Biological Activities |
| Hydrazones | Aromatic/Heterocyclic Aldehydes | Antimicrobial, Anticancer, Anti-inflammatory, Anticonvulsant |
| 1,3,4-Oxadiazoles | Carboxylic Acids/Acid Chlorides | Antibacterial, Antifungal, Anticancer, Antihypertensive |
| Pyridazinotriazines | Carbon Disulphide, Acetic Anhydride | Antiviral (e.g., against Hepatitis A Virus) |
| Pyrido[2,3-d]pyrimidines | Acylation/Intramolecular Cyclization | Anticancer (e.g., PIM-1 Kinase Inhibition), Anti-inflammatory |
Elucidation of Undiscovered Biological Targets and Mechanisms
The pyridazine core is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. bohrium.comresearchgate.net Derivatives of this heterocycle have shown activity as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents. rjptonline.orgresearchgate.netnih.gov This diversity suggests that novel compounds derived from this compound could interact with new or previously undiscovered biological targets.
Future research efforts should involve broad biological screening of newly synthesized derivatives to identify novel activities. High-throughput screening against panels of kinases, proteases, and other enzymes could reveal unexpected inhibitory activities. For example, various pyridazine derivatives have been identified as potent inhibitors of targets like Cyclooxygenase (COX) enzymes, c-Jun N-terminal kinase 1 (JNK1), and PIM-1 kinase. nih.govrsc.orgnih.govnih.gov
Molecular docking and other computational studies can be employed to predict potential binding modes and identify targets for these novel compounds. bohrium.commdpi.com Elucidating the mechanism of action for any newly discovered bioactive compound is crucial. This could involve studies on cellular signaling pathways, gene expression profiling, and target validation experiments to understand how these molecules exert their biological effects. The unique electronic and steric properties conferred by the 6-methoxy group may lead to unique target interactions not seen with other pyridazine derivatives.
Advanced Drug Delivery Systems for Pyridazine Derivatives (e.g., Nanoparticle Formulations)
Many promising therapeutic agents face challenges related to poor solubility, low bioavailability, and off-target toxicity. Advanced drug delivery systems, particularly nanoparticle formulations, offer a strategy to overcome these limitations. georgiasouthern.edu Research into pyridazine derivatives has already begun to explore the use of nanotechnology to enhance their therapeutic potential. bohrium.comnih.gov
Derivatives of this compound could be formulated into various nanocarriers to improve their delivery. georgiasouthern.edu Potential systems include:
Micellar Nanoparticles: Amphiphilic block copolymers can self-assemble into micelles, encapsulating hydrophobic drug molecules. These systems can be designed to release their payload in response to specific stimuli, such as the lower pH found in tumor microenvironments or intracellular compartments. georgiasouthern.edu
Solid Lipid Nanoparticles (SLNs) and Lipid-Polymer Hybrid Nanoparticles (LPHNPs): These formulations can enhance the cytotoxic activity of pyridazine-based anticancer agents compared to the free drug. bohrium.comnih.gov They can improve drug stability and provide controlled release.
The development of such formulations for derivatives of this compound could significantly enhance their efficacy. bohrium.com For instance, a drug-loaded nanoparticle that dissociates at pH 6.0 could specifically target the trans-Golgi network within cells, a strategy proposed for antiviral pyridazine derivatives. georgiasouthern.edu These advanced delivery systems could lead to more effective and targeted therapies with reduced side effects.
Table 2: Nanoparticle-Based Drug Delivery Systems for Pyridazine Derivatives
| Nanoparticle Type | Composition Example | Potential Advantages |
| Micellar Nanoparticles | mPEG-PLA (methoxy poly(ethylene glycol)-co-poly(lactic acid)) | pH-sensitive drug release, intracellular targeting |
| Solid Lipid Nanoparticles (SLNs) | Lipids solid at room temperature | Enhanced drug stability, controlled release, improved bioavailability |
| Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | Combination of lipids and polymers | Combines advantages of liposomes and polymeric nanoparticles |
Exploration of Synergistic Effects in Combination Research Strategies
Combination therapy, where multiple drugs are used to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. mdpi.com This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce dosages to minimize toxicity. Given the broad range of biological activities associated with pyridazine scaffolds, derivatives of this compound are promising candidates for combination research.
Future studies could investigate the synergistic effects of these novel compounds when combined with existing therapeutic agents. For example:
Anticancer Therapy: A pyridazine derivative that inhibits a specific signaling pathway (e.g., a kinase inhibitor) could be combined with a standard chemotherapeutic agent like paclitaxel. mdpi.com This could lead to a more potent anticancer effect than either agent alone.
Antimicrobial Therapy: In the face of growing antimicrobial resistance, combination strategies are critical. A pyridazine-based compound could be co-administered with a conventional antibiotic to restore its efficacy against resistant bacterial strains.
Identifying synergistic combinations requires systematic screening and in-depth mechanistic studies to understand the molecular basis of the synergy. Such research could unlock new therapeutic strategies for complex diseases.
Potential Non-Biomedical Applications in Chemical Science (e.g., Corrosion Inhibition)
Beyond their biomedical potential, pyridazine derivatives have demonstrated utility in other areas of chemical science, notably as corrosion inhibitors. tandfonline.comtandfonline.com Corrosion is a major challenge in many industrial settings, and the development of effective, non-toxic, and environmentally friendly inhibitors is of great importance. tandfonline.com
Pyridazine compounds have been shown to be highly effective inhibitors for the corrosion of mild steel in acidic environments. tandfonline.comtandfonline.comresearchgate.net Their mechanism of action involves adsorption onto the metal surface, forming a protective layer that minimizes metal dissolution and prevents penetration by aggressive ions. tandfonline.com This adsorption is predominantly a chemisorptive interaction, leading to the formation of stable iron-inhibitor complexes. tandfonline.comtandfonline.com
Future research could specifically evaluate this compound and its derivatives as corrosion inhibitors. The presence of multiple heteroatoms (nitrogen and oxygen) and the aromatic ring system are features known to enhance corrosion inhibition efficiency. researchgate.net Studies could involve electrochemical analyses and surface characterization to quantify their effectiveness and elucidate their adsorption mechanisms. tandfonline.com The development of pyridazine-based inhibitors offers a more sustainable and eco-friendly alternative to conventional toxic inhibitors. tandfonline.comtandfonline.com
Table 3: Corrosion Inhibition Efficiency of Pyridazine Derivatives
| Compound | Environment | Max Inhibition Efficiency (%) |
| PZ-oxy | 1 M HCl | 94 |
| PZ-yl | 1 M HCl | 96 |
| 5-benzyl-6-methyl pyridazine-3-thione | 1 M HCl | 98 |
| BHBD | HCl Solution | 94.54 |
| 2HPP | HCl Solution | 91.50 |
Q & A
Q. What are the primary synthetic routes for 6-Methoxypyridazine-3-carbohydrazide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves two key steps:
Substitution : Reacting 3-chloro-6-methylpyridazine with methoxide to introduce the methoxy group .
Oxidation and Hydrazide Formation : Oxidation of the methyl group to a carboxylic acid, followed by reaction with hydrazine to form the carbohydrazide. For example, this compound can be synthesized via dropwise addition of 2-chloro-2-oxoethyl acetate to the carbohydrazide precursor in dichloromethane/water at 0°C, followed by freeze-drying .
Critical Factors :
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How does the methoxy group influence the compound’s reactivity in substitution reactions?
Methodological Answer: The electron-donating methoxy group at the 6-position directs electrophilic substitution to the 4-position of the pyridazine ring. For example, in nitration reactions, HNO₃/H₂SO₄ selectively targets the 4-position due to resonance stabilization . Key Consideration : Steric hindrance from the methoxy group may reduce reactivity at adjacent positions, requiring harsher conditions (e.g., elevated temperatures) for functionalization .
Advanced Research Questions
Q. How can reaction optimization address low yields in the synthesis of this compound derivatives?
Methodological Answer: Low yields often arise from incomplete oxidation or hydrazine coupling. Strategies include:
- Catalytic Systems : Using TEMPO/NaClO₂ for selective oxidation of the methyl group to carboxylic acid (yield improvement: 70% → 85%) .
- Microwave-Assisted Synthesis : Reducing reaction time for hydrazide formation from 16 hours to 30 minutes, enhancing efficiency .
Data-Driven Example : Comparative studies show microwave methods reduce byproduct formation (e.g., dimerization) by 20% .
Q. What mechanisms underlie the biological activity of this compound, and how can this be validated experimentally?
Methodological Answer:
- Hypothesized Mechanism : The carbohydrazide moiety may chelate metal ions in bacterial enzymes (e.g., metallo-β-lactamases), inhibiting activity .
- Validation Workflow :
- Molecular Docking : Simulate binding to enzyme active sites (e.g., using AutoDock Vina).
- In Vitro Assays : Measure IC₅₀ against E. coli β-lactamase (target IC₅₀ < 10 µM indicates potency) .
- Spectroscopic Confirmation : Use UV-Vis to detect metal-chelation shifts (e.g., Zn²⁺ binding at λₘₐₓ 280 nm) .
Q. How should researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer: Discrepancies (e.g., 60% vs. 85% yields) may stem from:
- Purity of Starting Materials : Impurities in 3-chloro-6-methylpyridazine reduce conversion rates .
- Analytical Methods : HPLC vs. NMR quantification can yield variance (±5%).
Resolution Protocol :
Reproduce Methods : Standardize reagents (e.g., ≥99% hydrazine).
Cross-Validate : Compare yields using both gravimetric and spectroscopic analysis .
Q. What strategies enhance the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Control : Stabilize at pH 5–6 (prevents hydrolysis of the hydrazide group) .
- Lyophilization : Freeze-drying increases shelf life (>12 months at -20°C) .
- Co-Solvents : Use 10% DMSO in buffer to improve solubility without degradation .
Comparative Analysis Tables
Q. Table 1: Synthetic Route Comparison
| Step | Method A (Traditional) | Method B (Microwave) |
|---|---|---|
| Reaction Time | 16 hours | 30 minutes |
| Yield | 65% | 82% |
| Purity (HPLC) | 92% | 97% |
| Key Advantage | Scalability | Reduced side products |
Q. Table 2: Analytical Techniques for Characterization
| Technique | Target Signal | Application |
|---|---|---|
| ¹H NMR | δ 8.4 ppm (pyridazine H) | Confirm substitution pattern |
| ESI-MS | m/z 197.1 [M+H]⁺ | Molecular weight validation |
| IR | 1650 cm⁻¹ (C=O stretch) | Hydrazide functionalization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
